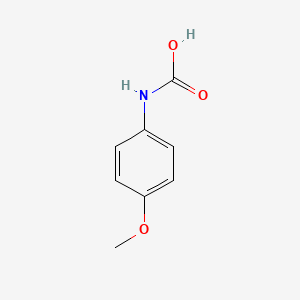
(4-methoxyphenyl)carbamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)carbamic acid can be achieved through several methods. One common approach involves the reaction of p-methoxyaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{p-Methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more scalable methods. One such method includes the use of carbon dioxide (CO2) and amines in the presence of catalysts to form carbamates. This approach is environmentally friendly and offers a sustainable route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxyphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-hydroxyphenyl)carbamic acid.
Reduction: The carbamic acid group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: (4-Hydroxyphenyl)carbamic acid.
Reduction: p-Methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)carbamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The carbamic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity.
Comparación Con Compuestos Similares
Carbamic acid: The parent compound with the formula H2NCOOH.
(4-Hydroxyphenyl)carbamic acid: A derivative with a hydroxyl group instead of a methoxy group.
p-Methoxyaniline: The precursor used in the synthesis of (4-methoxyphenyl)carbamic acid.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)carbamic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)9-8(10)11/h2-5,9H,1H3,(H,10,11) |
Clave InChI |
VZQDNZQCQKJHNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


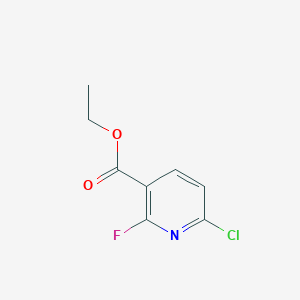
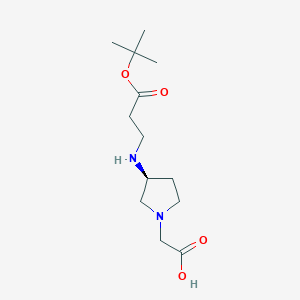
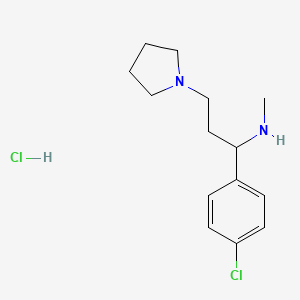
amine](/img/structure/B13002402.png)

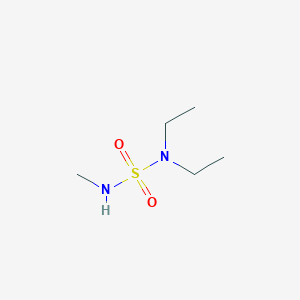
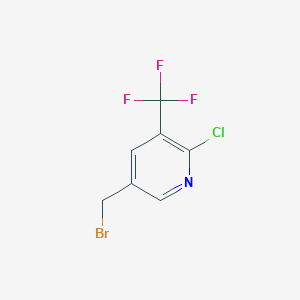

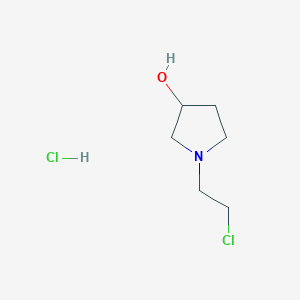
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)

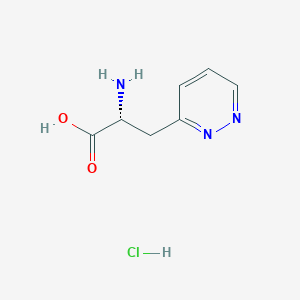
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
